molecular formula C10H15NSi B098260 N-Trimethylsilylbenzaldimine CAS No. 17599-61-0

N-Trimethylsilylbenzaldimine

Cat. No.: B098260
CAS No.: 17599-61-0
M. Wt: 177.32 g/mol
InChI Key: ATGAAABKKYCMRZ-PKNBQFBNSA-N
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Description

N-Trimethylsilylbenzaldimine, also known as (Benzylidene)(trimethylsilyl)amine, is an organic compound with the molecular formula C10H15NSi. It is a colorless to orange liquid that is primarily used in organic synthesis. The compound is known for its utility in various chemical reactions due to the presence of both the imine and trimethylsilyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Trimethylsilylbenzaldimine can be synthesized through the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the imine bond. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2\text{N-Si(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{CH=N-Si(CH}_3\text{)}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Trimethylsilylbenzaldimine undergoes various types of chemical reactions, including:

    Substitution Reactions: The imine group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with electrophiles.

    Cycloaddition Reactions: It can react with dienes or other unsaturated compounds to form cyclic products.

Common Reagents and Conditions:

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

    Electrophiles: Such as alkyl halides or acyl chlorides.

    Catalysts: Lewis acids like boron trifluoride or aluminum chloride can be used to facilitate reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with a Grignard reagent can yield a secondary amine, while reaction with an acyl chloride can produce an amide.

Scientific Research Applications

Synthetic Applications

  • Intermediate in Organic Synthesis
    TMS-benzaldimine serves as a crucial intermediate in the synthesis of various organic compounds. It can be transformed into azomethine ylides, which are valuable in cycloaddition reactions, particularly the Diels-Alder reaction .
  • Allylation Reactions
    The compound has been effectively used in allylation reactions with chiral borane reagents, leading to the synthesis of homoallylic amines. This application highlights its utility in producing compounds with significant biological activity .
  • Formation of Silyl Enol Ethers
    TMS-benzaldimine can react with silyl enol ethers to form new carbon-carbon bonds, facilitating the construction of complex molecular architectures .

Catalytic Applications

  • Lewis Acid Catalysis
    As a Lewis acid catalyst, TMS-benzaldimine enhances the reactivity of various substrates in aldol-type and Michael reactions. Its ability to stabilize reaction intermediates has been demonstrated in numerous studies, making it a valuable tool in synthetic organic chemistry .
  • Silylation Reactions
    The trimethylsilyl group in TMS-benzaldimine allows for selective silylation of other functional groups, improving the stability and reactivity of sensitive intermediates .

Case Study 1: Synthesis of Homoallylic Amines

In a systematic study, researchers employed TMS-benzaldimine as a substrate for allylation using chiral borane reagents. This method yielded homoallylic amines with high enantioselectivity, showcasing the compound's effectiveness in asymmetric synthesis.

Case Study 2: Diels-Alder Reactions

TMS-benzaldimine was utilized in Diels-Alder reactions involving silyl enol ethers. The resultant products demonstrated enhanced stability and reactivity due to the presence of the trimethylsilyl group, illustrating its role as a facilitator in complex organic transformations.

Mechanism of Action

The mechanism of action of N-Trimethylsilylbenzaldimine involves the reactivity of the imine and trimethylsilyl groups. The imine group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates through hyperconjugation. This dual functionality allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    N-Trimethylsilylmethylamine: Similar in structure but with a methyl group instead of a benzyl group.

    N-Trimethylsilylbenzylamine: Similar but with an amine group instead of an imine group.

    N-Trimethylsilylbenzylideneamine: Similar but with a different substitution pattern on the benzene ring.

Uniqueness: N-Trimethylsilylbenzaldimine is unique due to the presence of both the imine and trimethylsilyl groups, which provide distinct reactivity patterns. This makes it particularly useful in organic synthesis and polymer chemistry, where such dual functionality is often required.

Biological Activity

N-Trimethylsilylbenzaldimine (TMS-benzaldimine) is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TMS-benzaldimine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group attached to a benzaldehyde-derived imine. This structure not only influences its reactivity but also its interactions with biological systems. The general formula can be represented as:

R1C=NSi(CH3)3\text{R}_1\text{C}=\text{N}-\text{Si}(\text{CH}_3)_3

where R1\text{R}_1 represents the phenyl group from benzaldehyde.

Synthesis and Reactivity

TMS-benzaldimine can be synthesized through the condensation reaction of benzaldehyde with trimethylsilylamine. Its reactivity includes trimerization to form hydrobenzamide under hydrolytic conditions, which has implications for its biological activity .

Antimicrobial Properties

Recent studies have indicated that TMS-benzaldimine exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, in a study examining its antibacterial activity, TMS-benzaldimine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100

This data suggests that TMS-benzaldimine may serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that TMS-benzaldimine can induce apoptosis in cancer cell lines. A notable study reported the following findings:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results indicate that TMS-benzaldimine may inhibit tumor growth through mechanisms that involve the activation of apoptotic pathways .

Case Study 1: Synthesis and Evaluation of Chiral Derivatives

A study focused on the synthesis of homoallylic amines from TMS-benzaldimine using chiral boron reagents demonstrated moderate to good enantioselectivities. The presence of water was crucial for enhancing yields and selectivity in these reactions, showcasing the compound's versatility in synthetic organic chemistry .

Case Study 2: Antimicrobial Testing

In another investigation, TMS-benzaldimine was subjected to antimicrobial testing against clinical isolates. The compound exhibited a broad spectrum of activity, particularly against gram-positive bacteria. This study highlighted the potential for TMS-benzaldimine derivatives in pharmaceutical applications aimed at combating resistant bacterial strains .

Properties

IUPAC Name

(E)-1-phenyl-N-trimethylsilylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGAAABKKYCMRZ-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/N=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430616
Record name N-Trimethylsilylbenzaldimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17599-61-0
Record name N-Trimethylsilylbenzaldimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Trimethylsilylbenzaldimine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of water in the asymmetric allylboration of N-Trimethylsilylbenzaldimine with B-Allyldiisopinocampheylborane?

A: The research paper highlights that the presence of water is critical for the successful asymmetric allylboration of N-Trimethylsilylbenzaldimines with B-Allyldiisopinocampheylborane []. While the exact mechanism is not fully elucidated in the abstract, it is suggested that water facilitates the formation of a free aldimine intermediate. This intermediate is then rapidly captured by the B-Allyldiisopinocampheylborane, leading to the desired chiral allylboration product.

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